2,2,4-Trimethylthiane
Description
2,2,4-Trimethylthiane is a sulfur-containing cyclic compound derived from thiane (a six-membered cyclohexane analog with a sulfur atom replacing one carbon). It features three methyl groups at positions 2, 2, and 4 of the thiane ring. Thiane derivatives are of interest in organic synthesis and materials science due to their unique electronic and steric properties imparted by sulfur and substituents.
Properties
CAS No. |
62717-97-9 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,2,4-trimethylthiane |
InChI |
InChI=1S/C8H16S/c1-7-4-5-9-8(2,3)6-7/h7H,4-6H2,1-3H3 |
InChI Key |
LQQVJZCBIAVRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylthiane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,2,4-trimethylpentane with sulfur in the presence of a catalyst can lead to the formation of 2,2,4-Trimethylthiane. The reaction conditions typically include elevated temperatures and controlled pressure to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,2,4-Trimethylthiane may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylthiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the methyl groups in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of 2,2,4-Trimethylthiane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Substitution reactions can occur at the methyl groups or the sulfur atom. Common reagents for these reactions include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2,2,4-Trimethylthiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2,2,4-Trimethylthiane derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylthiane involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Structural and Physical Properties
cis- and trans-2,4-Dimethylthiane
These stereoisomers () are the closest structural analogs to 2,2,4-Trimethylthiane, differing by one fewer methyl group. Key properties include:
- Molecular Formula : C₇H₁₄S (vs. hypothetical C₈H₁₆S for 2,2,4-Trimethylthiane).
- Molecular Weight : 130.25 g/mol (vs. ~144.3 g/mol for the trimethyl variant).
- Stereochemistry : The cis and trans configurations influence boiling points and solubility. The additional methyl group in 2,2,4-Trimethylthiane would likely increase steric hindrance and reduce solubility in polar solvents compared to its dimethyl counterparts .
2,2,4-Trimethylpentane (Isooctane)
A branched alkane (C₈H₁₈) used as a fuel additive ():
- Octane Rating: Pure 2,2,4-Trimethylpentane has an octane rating of 100, making it a benchmark for anti-knock properties in gasoline .
- Environmental Impact : Emitted via fossil fuel combustion and linked to air quality studies as a tracer for mobile source emissions (R² > 0.70 correlation with benzene, toluene, etc.) .
- Physical Properties : Lower density and boiling point compared to thiane derivatives due to the absence of a sulfur atom and cyclic structure.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 2,2,4-Trimethylthiane* | C₈H₁₆S | ~144.3 | Hypothetical: Synthesis, materials |
| cis-2,4-Dimethylthiane | C₇H₁₄S | 130.25 | Research, stereochemistry studies |
| 2,2,4-Trimethylpentane | C₈H₁₈ | 114.23 | Fuel additive, environmental tracer |
*Hypothetical data inferred from structural analogs.
Chemical Reactivity and Functional Behavior
Sulfur-Driven Reactivity
Thiane derivatives exhibit distinct reactivity due to the sulfur atom’s electronegativity and lone pairs. For example:
- Acid Resistance : Sulfur-containing cyclic compounds may show greater resistance to hydrolysis compared to alkanes like 2,2,4-Trimethylpentane, which lacks polar functional groups.
- Coordination Chemistry : The sulfur atom in thianes can act as a ligand in metal complexes, a property absent in purely hydrocarbon analogs .
Combustion and Environmental Behavior
- 2,2,4-Trimethylpentane : Dominates fossil fuel emissions and correlates strongly with benzene, toluene, and xylenes (R² > 0.70) in ambient air .
- Thiane Derivatives : Likely less volatile than alkanes due to higher molecular weight and polarity. Their combustion would produce sulfur oxides (SOₓ), unlike hydrocarbons.
Fuel and Petrochemical Industry
Analytical Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
